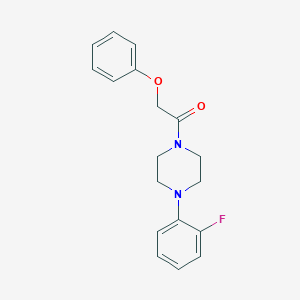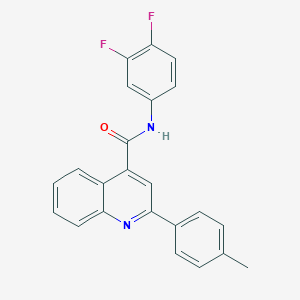
1-(2-Fluorophenyl)-4-(phenoxyacetyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Fluorophenyl)piperazine” is a laboratory chemical . It’s a type of piperazine, a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular formula of “1-(2-Fluorophenyl)piperazine” is C10H13FN2 .
Chemical Reactions Analysis
Piperazines, including “1-(2-Fluorophenyl)piperazine”, can undergo various chemical reactions. For instance, they can participate in cyclization reactions with sulfonium salts .
Applications De Recherche Scientifique
Synthesis and Chemical Characteristics
1-(2-Fluorophenyl)-4-(phenoxyacetyl)piperazine and its derivatives have been the focus of various studies due to their chemical and pharmacological properties. The synthesis of these compounds involves multiple steps, starting from basic chemical intermediates to the final product, focusing on optimizing reaction conditions and improving yield and selectivity. For example, the synthesis and evaluation of phenyl-and non-phenyl-substituted derivatives showed the importance of specific substituents in enhancing binding affinity to target receptors, such as the dopamine transporter (DAT) and the serotonin transporter (SERT) (Hsin et al., 2003).
Potential Therapeutic Applications
Studies have explored the potential therapeutic applications of these compounds, particularly in the context of neuropsychiatric disorders. The compounds' ability to modulate neurotransmitter systems, especially dopamine and serotonin, positions them as potential candidates for treating conditions like depression, anxiety, and substance abuse. For instance, derivatives of 1-(2-Fluorophenyl)-4-(phenoxyacetyl)piperazine have been examined for their serotonin-selective reuptake inhibitor (SSRI) properties, offering insights into designing antidepressants with potentially fewer side effects (Dorsey et al., 2004).
Anticancer Potential
The exploration of anticancer properties of these compounds has also been a significant area of research. Novel derivatives have been synthesized and evaluated for their antitumor activities, demonstrating promising results against various cancer cell lines. This research contributes to the ongoing search for more effective and selective anticancer agents, highlighting the versatility of 1-(2-Fluorophenyl)-4-(phenoxyacetyl)piperazine derivatives in medicinal chemistry (Ding et al., 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
It is an intermediary compound obtained in the synthesis of neurologically active compounds , suggesting that it may interact with targets in the nervous system.
Mode of Action
As an intermediary in the synthesis of neurologically active compounds, it may interact with its targets to modulate their function, leading to changes in neuronal activity .
Biochemical Pathways
Given its role as an intermediary in the synthesis of neurologically active compounds, it may be involved in pathways related to neurotransmission .
Result of Action
As an intermediary in the synthesis of neurologically active compounds, it may influence neuronal function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Fluorophenyl)-4-(phenoxyacetyl)piperazine .
Propriétés
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c19-16-8-4-5-9-17(16)20-10-12-21(13-11-20)18(22)14-23-15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDNXHGDUUYZIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-phenoxyethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isopropyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443308.png)
![2-(2,4-dimethylphenyl)-N-[2-(4-{[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B443310.png)

![(5E)-5-[(3-bromo-4-butoxy-5-methoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B443314.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide](/img/structure/B443315.png)
![Methyl 3-({[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B443316.png)
![N-(4-methoxyphenyl)-4-[(1-naphthyloxy)methyl]benzamide](/img/structure/B443317.png)
![methyl 2-{[3-(trifluoromethyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B443320.png)

![4-[(2-bromophenoxy)methyl]-N-cycloheptylbenzamide](/img/structure/B443325.png)

![N-cycloheptyl-3-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B443328.png)
![4-chloro-N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B443330.png)
